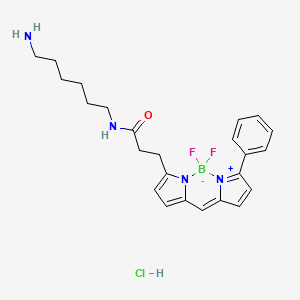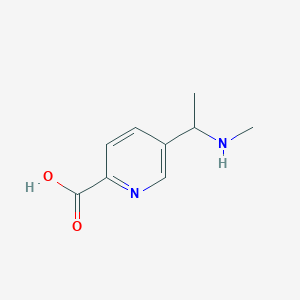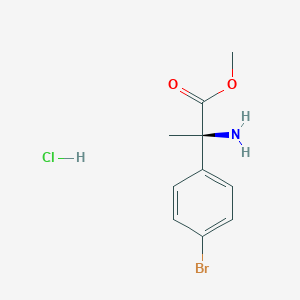![molecular formula C6H3F3N4 B15247661 7-(Trifluoromethyl)imidazo[1,2-b][1,2,4]triazine CAS No. 425378-66-1](/img/structure/B15247661.png)
7-(Trifluoromethyl)imidazo[1,2-b][1,2,4]triazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-(Trifluoromethyl)imidazo[1,2-b][1,2,4]triazine is a heterocyclic compound that contains both imidazole and triazine rings The trifluoromethyl group attached to the imidazole ring enhances its chemical stability and biological activity
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Trifluoromethyl)imidazo[1,2-b][1,2,4]triazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-amino-1,3,5-triazine with trifluoromethyl ketones in the presence of a base. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality. The choice of reagents and conditions is carefully controlled to minimize by-products and waste.
Analyse Chemischer Reaktionen
Types of Reactions
7-(Trifluoromethyl)imidazo[1,2-b][1,2,4]triazine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
7-(Trifluoromethyl)imidazo[1,2-b][1,2,4]triazine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antiviral, anticancer, and antimicrobial properties.
Wirkmechanismus
The mechanism of action of 7-(Trifluoromethyl)imidazo[1,2-b][1,2,4]triazine involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to enzymes or receptors, leading to inhibition or modulation of their activity. The compound can interfere with various biochemical pathways, depending on the target, resulting in therapeutic effects such as antiviral or anticancer activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Imidazo[1,2-a][1,3,5]triazine: Similar structure but lacks the trifluoromethyl group.
Imidazo[2,1-b][1,3]thiazine: Contains a sulfur atom instead of nitrogen in the triazine ring.
Fluoroimidazoles: Similar fluorinated heterocycles with different ring structures.
Uniqueness
The presence of the trifluoromethyl group in 7-(Trifluoromethyl)imidazo[1,2-b][1,2,4]triazine imparts unique properties such as increased chemical stability, enhanced biological activity, and improved binding affinity to molecular targets. These features make it a valuable compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
425378-66-1 |
|---|---|
Molekularformel |
C6H3F3N4 |
Molekulargewicht |
188.11 g/mol |
IUPAC-Name |
7-(trifluoromethyl)imidazo[1,2-b][1,2,4]triazine |
InChI |
InChI=1S/C6H3F3N4/c7-6(8,9)4-3-11-5-10-1-2-12-13(4)5/h1-3H |
InChI-Schlüssel |
RWBGCEDFVVFCTJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=NC2=NC=C(N2N=C1)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![6,7-Dichloro-3H-imidazo[4,5-b]pyridine](/img/structure/B15247622.png)
![2-Bromoimidazo[2,1-b]thiazole-6-carboxamide](/img/structure/B15247625.png)
![7-Ethyl-5-methyl-6,7,8,9-tetrahydro-5H-pyrazino[2,3-d]azepin-2-amine](/img/structure/B15247632.png)
![2,2,2-Trifluoro-1-imidazo[1,2-a]pyrimidin-3-ylethanone](/img/structure/B15247640.png)
![6-Chloro-2h-pyrazino[2,3-b][1,4]thiazin-3(4h)-one](/img/structure/B15247644.png)






